An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride , registered under CAS number 1432754-51-2, is a strategically functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a primary aminomethyl group for further derivatization—positions it as a valuable scaffold for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents such as kinase inhibitors and targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, detailed characterization, and insights into its application in drug discovery, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Structural Attributes
The hydrochloride salt of (5-Bromo-2-fluoropyridin-3-yl)methanamine is typically a solid material under standard laboratory conditions.[1] The strategic placement of its functional groups is key to its utility.
| Property | Value | Source(s) |
| CAS Number | 1432754-51-2 | [2][3] |
| Molecular Formula | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 241.49 g/mol | [4] |
| Form | Solid | [1] |
| Purity | Typically ≥95-97% | [1][4] |
The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[5] Furthermore, the carbon-fluorine bond is known to enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[5]
The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space during lead optimization.
The primary aminomethyl group at the 3-position provides a nucleophilic site for the formation of amides, sulfonamides, and other functional groups, facilitating the connection of this pyridine core to other molecular fragments or linkers, a common strategy in the design of bivalent molecules like PROTACs (Proteolysis Targeting Chimeras).
Synthesis and Purification
A robust and logical synthetic pathway to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride commences with the commercially available precursor, 5-Bromo-3-fluoro-pyridine-2-carbonitrile (CAS 886373-28-0).[6] The synthesis proceeds via the reduction of the nitrile functionality to a primary amine, followed by salt formation.
Key Transformation: Nitrile Reduction
The reduction of the 2-cyanopyridine moiety is the cornerstone of this synthesis. Several established methods can be employed, with the choice often dictated by scale, available equipment, and tolerance of other functional groups.
-
Catalytic Hydrogenation: This is a widely used and often clean method for nitrile reduction.[2] Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are effective.[1][2][7] To prevent the formation of secondary and tertiary amine byproducts, the reaction is typically carried out in the presence of ammonia or in an acidic medium.[2][8] For halogenated pyridines, platinum-based catalysts (e.g., PtO₂) are often preferred to minimize dehalogenation, a common side reaction with palladium catalysts.[1][7][9]
-
Chemical Reduction with Hydride Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.[10][11][12] The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Due to its high reactivity, careful control of the reaction conditions is necessary.
-
Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are also effective for nitrile reduction.[2][13] These reagents are generally considered milder than LiAlH₄ and can offer better functional group tolerance.
-
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a representative, self-validating procedure for the synthesis and purification of the target compound.
Step 1: Reduction of 5-Bromo-3-fluoro-pyridine-2-carbonitrile
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 5-Bromo-3-fluoro-pyridine-2-carbonitrile (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 1-5 mol%).
-
Solvent and Acid: Add a suitable solvent, such as methanol or ethanol, followed by concentrated hydrochloric acid (1.1-1.5 eq) to create an acidic medium which aids in preventing side reactions and directly forms the hydrochloride salt.[1][7]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.[9]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride.
Step 2: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, to yield the final product as a crystalline solid.
Spectroscopic Characterization
While specific, publicly available spectra for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride are limited, a Certificate of Analysis from some suppliers confirms the availability of NMR, HPLC, and LC-MS data.[2][3] Based on the structure and data from analogous compounds, the expected spectroscopic features are as follows:
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region, each corresponding to one proton on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and protonation state) corresponding to the two protons of the aminomethyl group.
-
Amine Protons (-NH₃⁺): A broad signal for the three protons of the ammonium group, which may exchange with solvent protons.
¹³C NMR:
-
Pyridine Carbons: Six distinct signals corresponding to the carbons of the pyridine ring. The carbons attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling will be observed for the carbon bearing the fluorine atom.
-
Methylene Carbon (-CH₂-): A signal for the carbon of the aminomethyl group.
Mass Spectrometry (MS):
-
The mass spectrum of the free base (C₆H₆BrFN₂) would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M+H]⁺ would be observed around m/z 205 and 207.[14]
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for the ammonium group.
-
C-H stretching and bending vibrations for the aromatic ring and the methylene group.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
A strong C-F stretching band.
Applications in Drug Discovery and Medicinal Chemistry
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a valuable building block for creating libraries of compounds for screening against various biological targets. Its structural features are particularly relevant for the development of:
-
Kinase Inhibitors: The substituted pyridine scaffold is a common motif in many kinase inhibitors, often designed to interact with the hinge region of the kinase ATP-binding site.[3][15][16] The aminomethyl group can be elaborated to introduce functionalities that target specific pockets within the kinase domain, while the bromo- and fluoro-substituents can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Targeted Protein Degraders (e.g., PROTACs): The aminomethyl group is an ideal attachment point for linkers that connect the pyridine-based ligand to an E3 ligase-recruiting moiety. This allows for the synthesis of bivalent molecules designed to induce the degradation of a target protein.
-
Other CNS and Biologically Active Agents: Fluorinated pyridines are prevalent in a wide range of therapeutic agents, including those targeting the central nervous system.[5] The properties imparted by the fluorine atom, such as increased metabolic stability and modulated lipophilicity, are highly desirable in CNS drug design.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The strategic incorporation of fluorine and bromine atoms, combined with a reactive aminomethyl group, allows for precise control over the physicochemical and pharmacological properties of the final compounds. As the demand for targeted and innovative therapeutics continues to grow, the utility of such well-designed scaffolds in accelerating the drug discovery process is undeniable.
References
-
International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. [Link]
-
PubChemLite. 1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride. [Link]
-
Thomas, S. et al. (2015). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. [Link]
- Google Patents.
- Google Patents. Production of aminomethylpyridine.
-
Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]
-
Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
-
Knapp, S. et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
YouTube. Simple trick for Reduction of cynide with LiAlH4. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]
-
NIH. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
- Google Patents.
- Google Patents. Preparation method of fluoropyridine compounds.
- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Sources
- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. 1432754-51-2|(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]
